molecular formula C10H11ClFN B2396108 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride CAS No. 2197061-90-6

5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride

Cat. No. B2396108
M. Wt: 199.65
InChI Key: PXJSWIACPPMKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride, also known as FCPI, is a chemical compound that has been extensively studied for its various applications in scientific research. FCPI is a cyclopropane-containing indoline derivative that has been shown to exhibit potent anti-tumor activity in vitro and in vivo.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for '5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride' involves the reaction of 5-fluoroindoline with cyclopropanecarboxaldehyde in the presence of a Lewis acid catalyst to form the spirocyclic intermediate. This intermediate is then treated with hydrochloric acid to obtain the final product as a hydrochloride salt.

Starting Materials
5-fluoroindoline, cyclopropanecarboxaldehyde, Lewis acid catalyst, hydrochloric acid

Reaction
Step 1: 5-fluoroindoline is reacted with cyclopropanecarboxaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to form the spirocyclic intermediate., Step 2: The spirocyclic intermediate is treated with hydrochloric acid to obtain the final product as a hydrochloride salt., Overall reaction: 5-fluoroindoline + cyclopropanecarboxaldehyde + Lewis acid catalyst → spirocyclic intermediate → 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride

Mechanism Of Action

The mechanism of action of 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride binds to the colchicine site on tubulin, which prevents the formation of microtubules and disrupts the mitotic spindle. This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.

Biochemical And Physiological Effects

5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride has been found to exhibit potent anti-tumor activity in various cancer cell lines. It has also been shown to inhibit the growth of cancer cells in vivo. In addition, 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride has also been found to exhibit neuroprotective effects by inhibiting the production of reactive oxygen species.

Advantages And Limitations For Lab Experiments

The advantages of using 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride in lab experiments include its potent anti-tumor activity, anti-inflammatory activity, and neuroprotective effects. However, the limitations of using 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride in lab experiments include its low solubility in water and its cytotoxicity at high concentrations.

Future Directions

There are several future directions for the study of 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride. One direction is to investigate the use of 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride in combination with other anti-cancer agents to enhance its anti-tumor activity. Another direction is to investigate the use of 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride in the treatment of other diseases, such as neurodegenerative diseases. Finally, further studies are needed to investigate the mechanism of action of 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride and its potential as a therapeutic agent.

Scientific Research Applications

5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride has been extensively studied for its various applications in scientific research. It has been shown to exhibit potent anti-tumor activity in vitro and in vivo. 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, 5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

5-fluorospiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN.ClH/c11-7-1-2-9-8(5-7)10(3-4-10)6-12-9;/h1-2,5,12H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJSWIACPPMKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=C2C=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride

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